molecular formula C11H18N4O3 B1482971 tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate CAS No. 2098017-99-1

tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate

Cat. No. B1482971
CAS RN: 2098017-99-1
M. Wt: 254.29 g/mol
InChI Key: STIYSYBKWRBSSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . The synthesis involved several steps, including formylation, reduction, protection of the hydroxy group, and introduction of a formyl group .


Molecular Structure Analysis

The molecular structure of “tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate” can be represented by the InChI code: 1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-11(5-7-16)17-8-10(9-18)14-15-17/h8-9,11H,4-7H2,1-3H3 .

Scientific Research Applications

Catalytic Synthesis

1,2,3-Triazoles, including derivatives like the one you’re interested in, play a significant role in catalytic synthesis. They are used in the development of new catalytic and eco-compatible approaches for synthesizing diverse compounds. The versatility of the triazole ring allows for functionalization using click chemistry approaches, which is crucial for creating polysubstituted compounds with specific regioselectivity .

Drug Discovery

The triazole core is structurally similar to the amide bond, which makes it valuable in medicinal chemistry. Compounds with a 1,2,3-triazole core have been used to create drugs with various therapeutic effects, including anticonvulsants, antibiotics, and anticancer agents. The formyl group in the compound could potentially be used for further functionalization, leading to new drug candidates .

Chemical Biology

In chemical biology, the subject compound can be used for bioconjugation. Its water-soluble nature and the presence of a formyl group make it suitable for conjugation with biomolecules, which is essential for diverse chemical biology experiments, including fluorescent imaging and targeted drug delivery .

Agricultural Chemistry

Triazole derivatives have found applications in agriculture, where they are used to synthesize compounds with fungicidal, herbicidal, and insecticidal properties. The triazole ring’s stability and functionalization potential make it an excellent scaffold for developing new agrochemicals .

Material Science

The triazole ring’s robustness and ability to engage in hydrogen bonding make it a valuable component in materials science. It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability and mechanical strength .

Organic Synthesis

In organic synthesis, the triazole ring serves as a versatile intermediate for constructing complex molecules. The compound , with its formyl and carbamate groups, offers multiple reactive sites for further transformations, enabling the synthesis of a wide array of organic molecules .

Future Directions

The future directions for research on “tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of similar compounds , it may be of interest to investigate the potential biological activities of this compound.

properties

IUPAC Name

tert-butyl N-[3-(4-formyltriazol-1-yl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)12-5-4-6-15-7-9(8-16)13-14-15/h7-8H,4-6H2,1-3H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIYSYBKWRBSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C=C(N=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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